7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride
Description
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride (CAS: 955-71-5) is a sulfonyl chloride derivative of the quinoxaline scaffold. Its molecular formula is C₉H₇ClN₂O₄S, with a molecular weight of 274.68 g/mol . The compound is commercially available as a solid and is primarily used in laboratory settings for synthesizing sulfonamide derivatives, which are critical intermediates in medicinal chemistry and drug discovery . The hydrochloride salt form (CAS: 955-71-5 hydrochloride) has a molecular weight of 311.13 g/mol and is stored at room temperature .
Properties
IUPAC Name |
7-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-4-2-5-6(3-7(4)17(10,15)16)12-9(14)8(13)11-5/h2-3H,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKUAQOSSJZTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424637 | |
| Record name | 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-71-5 | |
| Record name | 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Quinoxaline-2,3-dione Intermediate
- Reactants: o-Phenylenediamine or 7-methyl-o-phenylenediamine and oxalic acid.
- Conditions: Reflux in the presence of hydrochloric acid.
- Outcome: Formation of quinoxaline-2,3(1H,4H)-dione or its 7-methyl derivative.
This step produces the core quinoxaline dione structure necessary for further functionalization.
Sulfonation and Chlorination to Form Sulfonyl Chloride
- Reagent: Chlorosulfonic acid (ClSO3H).
- Procedure: The quinoxaline-2,3-dione intermediate is treated with chlorosulfonic acid, typically under cooling to control exothermic reaction.
- Product: this compound.
- Mechanism: Electrophilic aromatic substitution at position 6, where the sulfonyl chloride group is introduced.
This method is based on reported protocols where chlorosulfonic acid acts as both sulfonating and chlorinating agent to yield the sulfonyl chloride derivative in good yields.
Subsequent Functionalization (Optional)
The sulfonyl chloride intermediate is often used for further nucleophilic substitution reactions with primary amines or other nucleophiles to form sulfonamide derivatives, but this lies beyond the scope of the preparation of the sulfonyl chloride itself.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinoxaline-2,3-dione formation | o-Phenylenediamine + oxalic acid, reflux with HCl | ~80-90 | Formation of quinoxaline core |
| Sulfonyl chloride formation | Chlorosulfonic acid, controlled temperature | ~70-85 | Sulfonyl chloride introduced at C-6 |
| Purification | Recrystallization from ethanol | - | Yields pure sulfonyl chloride derivative |
These yields and conditions are typical based on literature reports, with variations depending on scale and purity requirements.
Summary Table of Preparation Methods from Literature
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The quinoxaline core can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be obtained.
Oxidation and Reduction Products: Different oxidized or reduced forms of the quinoxaline core can be synthesized.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride has been explored for its potential as a pharmacological agent. Research indicates that compounds of this class may exhibit:
- Antimicrobial Activity : Studies have shown that related quinoxaline derivatives possess antibacterial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Biochemical Research
The compound is utilized in biochemical assays and research due to its ability to modify proteins through sulfonylation. This modification can alter protein function and interactions, making it a valuable tool in:
- Proteomics : It aids in studying protein modifications and interactions by serving as a reactive probe.
- Enzyme Inhibition Studies : The sulfonyl chloride group can react with nucleophilic residues in enzymes, allowing researchers to investigate enzyme mechanisms and develop inhibitors.
Chemical Biology
In chemical biology, this compound is employed to synthesize various bioactive molecules:
- Targeted Drug Design : Its reactive functionality makes it suitable for creating libraries of compounds for high-throughput screening against specific biological targets.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Demonstrated significant inhibition of Gram-positive bacteria with MIC values in the low µg/mL range. |
| Enzyme Inhibition | Investigate inhibition of specific kinases | The compound showed competitive inhibition with Ki values indicating potential as a lead compound for kinase inhibitors. |
| Cell Viability Assays | Assess cytotoxic effects on cancer cell lines | Induced apoptosis in several cancer cell lines at micromolar concentrations; further studies are warranted to elucidate mechanisms. |
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The quinoxaline core can also interact with various biological receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of quinoxaline-based sulfonyl chlorides allow for comparative analysis of their physicochemical properties, synthetic routes, and applications. Below is a detailed comparison with four closely related compounds:
Structural Analogues
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | 955-71-5 | 274.68 | Methyl group at position 7 |
| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (non-methylated) | 952-10-3 | 260.65 | No methyl substituents |
| 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | 841275-84-1 | 288.73 | Methyl groups at positions 1 and 4 |
| 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride | 955-71-5 (salt) | 311.13 | Hydrochloride salt form of the target compound |
Physicochemical Properties
- Melting Point: The non-methylated analogue (CAS: 952-10-3) decomposes at 280°C .
- Solubility :
Key Research Findings
- Biological Activity: The non-methylated analogue (CAS: 952-10-3) is a precursor to sulfonohydrazides with demonstrated antimicrobial properties, highlighting the role of the quinoxaline scaffold in drug design .
- Commercial Viability : The target compound is priced at €300.00/g (CymitQuimica), while its hydrochloride salt is available at $98/0.1g (AstaTech Inc.), reflecting cost variations based on purity and demand .
Biological Activity
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS Number: 955-71-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships based on diverse research findings.
- Molecular Formula : C₉H₇ClN₂O₄S
- Molecular Weight : 248.68 g/mol
- IUPAC Name : 7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Biological Activity Overview
The biological activity of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has been primarily evaluated in the context of cancer research. Its derivatives have shown significant potential as antiproliferative agents against various cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong inhibitory effects against cancer cell lines such as HT-29 (human colon cancer) and MDA-MB-436 (breast cancer) cells. For instance:
- Compound I-7 , a derivative of the parent compound, was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase without inducing apoptosis. This suggests a unique mechanism of action that could be leveraged for therapeutic purposes .
The primary mechanism through which 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing cell division and proliferation.
- Non-Apoptotic Cell Death : Unlike many chemotherapeutic agents that induce apoptosis, this compound may lead to alternative forms of cell death such as necrosis or ferroptosis .
Structure-Activity Relationship (SAR)
The structure of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a crucial role in its biological activity. Modifications to the sulfonamide group and the quinoxaline core significantly influence its potency:
- Sulfonamide Moiety : The presence of sulfonamide is essential for enhancing antiproliferative activity and improving solubility.
- Methyl Substitution : The methyl group at position 7 is critical for maintaining the structural integrity necessary for binding to target proteins .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiproliferative Study on HT-29 Cells :
- Molecular Docking Studies :
Q & A
Q. What is the most reliable synthetic route for 7-methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride, and how can reaction conditions be optimized?
The compound is synthesized via chlorosulfonation of 3-methylquinoxalin-2(1H)-one using chlorosulfonic acid. Key steps include:
- Reacting 1,2-diaminobenzene with ethyl pyruvate in n-butanol to form the quinoxaline core.
- Treating the intermediate with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl chloride group . Optimization Tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Use excess chlorosulfonic acid (1.5–2.0 equivalents) to maximize yield.
- Purify via recrystallization (ethanol/water) to remove unreacted starting material.
Q. What spectroscopic techniques are critical for confirming the structure of this sulfonyl chloride?
Methodological validation involves:
- FTIR : Confirm S=O stretches (1360–1380 cm⁻¹ and 1150–1170 cm⁻¹) and C-Cl (730–760 cm⁻¹).
- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.2 ppm), with methyl groups at δ 2.5–3.0 ppm.
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₉H₇ClN₂O₃S: ~258.6 g/mol).
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values.
Q. How can researchers design derivatives of this compound for biological activity screening?
The sulfonyl chloride group enables nucleophilic substitution. Example strategies:
- Hydrazones : React with substituted benzaldehydes in glacial acetic acid to form hydrazone derivatives (e.g., compounds 2–7 in ) .
- Amides : Treat with amines (e.g., aniline, alkylamines) in dichloromethane with triethylamine as a base.
- Sulfonamides : React with primary/secondary amines under inert atmosphere (N₂/Ar).
Advanced Research Questions
Q. How can conflicting data on sulfonyl chloride stability in polar solvents be resolved?
Discrepancies in stability studies may arise from:
- Solvent Purity : Trace moisture in DMSO or DMF accelerates hydrolysis. Pre-dry solvents over molecular sieves.
- Temperature : Decomposition rates increase above 25°C. Store solutions at –20°C for <24 hours.
- Analytical Interference : Hydrolysis byproducts (e.g., sulfonic acids) may co-elute in HPLC. Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients.
Q. What mechanistic insights explain byproduct formation during chlorosulfonation?
Common byproducts include:
- Disulfonated Derivatives : Due to prolonged reaction times or excess chlorosulfonic acid. Mitigate by quenching with ice water after 2 hours.
- Oxidation Products : Quinoxaline ring oxidation (e.g., formation of quinoxaline-2,3-dione). Use inert atmospheres (N₂) to suppress oxidation. Mechanistic Probes :
- Conduct DFT calculations to model electrophilic aromatic substitution pathways.
- Use ³⁵S-labeled reagents to track sulfonation regioselectivity.
Q. How can computational chemistry predict reactivity trends for derivatives in medicinal chemistry applications?
Advanced approaches include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
